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Mesitylenesulphonic acid hydrate

Cat. No.: B8121612
CAS No.: 79326-99-1
M. Wt: 218.27 g/mol
InChI Key: XNOZTDZTNOUJFT-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonic Acid Chemistry

Aromatic sulfonic acids are a class of organic acids characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. researchgate.net This functional group imparts strong acidity to the molecule. Mesitylenesulphonic acid belongs to this family, with the aromatic ring being a mesitylene (B46885) (1,3,5-trimethylbenzene) group. The presence of three methyl groups on the benzene (B151609) ring influences its solubility, steric hindrance, and ultimately its catalytic activity. The synthesis of such compounds is typically achieved through the sulfonation of the corresponding aromatic hydrocarbon, a well-established electrophilic aromatic substitution reaction. mdpi.com

Significance of Hydrate (B1144303) Forms in Brønsted Acid Catalysis and Material Science

Mesitylenesulphonic acid is commonly found in its dihydrate form, meaning two water molecules are incorporated into its crystal structure. The presence of this water of hydration is not merely incidental; it plays a crucial role in the compound's function as a Brønsted acid catalyst. Research has shown that for some solid acid catalysts, the hydrated form can exhibit enhanced catalytic activity compared to its anhydrous counterpart. The water molecules can participate in the proton transfer mechanism, facilitating the catalytic cycle. This phenomenon is of particular interest in reactions such as esterification and dehydration, where the controlled presence of water can be beneficial. In material science, the hydrate form can influence the self-assembly of molecules and the final properties of materials where it is incorporated, for instance, as a dopant in conductive polymers.

Overview of Current Research Trajectories for Mesitylenesulphonic Acid Hydrate

Current research is actively exploring the multifaceted applications of this compound. A significant area of investigation is its use as a highly efficient and recyclable catalyst for various organic transformations. These include the dehydration of carbohydrates like fructose (B13574) to produce valuable platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF), and the synthesis of important industrial chemicals like bisphenol-A. researchgate.net Furthermore, its potential in material science is being uncovered, particularly in the development of functional materials. Studies are underway to utilize it as a dopant to enhance the conductivity of polymers, opening avenues for its use in electronic devices and coatings. The synthesis of novel derivatives of mesitylenesulphonic acid is also a burgeoning field, with research into their potential biological activities.

Properties of Mesitylenesulphonic Acid Dihydrate

PropertyValue
IUPAC Name 2,4,6-trimethylbenzenesulfonic acid;dihydrate
CAS Number 835617-36-2
Molecular Formula C₉H₁₆O₅S
Molecular Weight 236.29 g/mol
Appearance Solid
Melting Point 74-78 °C

Catalytic Performance of Mesitylenesulphonic Acid and Related Sulfonic Acid Catalysts

The following table summarizes the catalytic activity of sulfonic acid-based catalysts in the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key biorefinery platform chemical.

CatalystSubstrateSolventTemperature (°C)Reaction TimeFructose Conversion (%)HMF Yield (%)
Sulfonic acid modified SBA-16FructoseDMSO/water11060 min~10091
Sulfamic acidFructoseH₂O-dioxane110--High
TiO₂-SO₃HFructose (1.1M)Water165-9950
TiO₂-SO₃HFructose (0.1M)Water140--71

Application in the Synthesis of Bisphenol-A

Mesitylenesulphonic acid and its functionalized solid supports have shown promise as catalysts in the industrial synthesis of Bisphenol-A (BPA) through the condensation of phenol (B47542) with acetone.

CatalystReactionKey Findings
Sulfonic acid-functionalized MCM-41 silicaCondensation of phenol and acetoneComparable catalytic activity to commercial ion-exchange resin Amberlite-120 with higher selectivity to the desired p,p'-isomer. researchgate.net
Sulfonated polystyrene resinCondensation of phenol and acetoneWidely used industrial catalyst for BPA production. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4S B8121612 Mesitylenesulphonic acid hydrate CAS No. 79326-99-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylbenzenesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZTDZTNOUJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-99-1
Record name Benzenesulfonic acid, 2,4,6-trimethyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79326-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Theoretical and Computational Investigations of Mesitylenesulphonic Acid Hydrate

Quantum Chemical Modeling of Molecular and Crystal Structures

Quantum chemical modeling serves as a powerful tool for elucidating the intricate molecular and crystal structures of hydrated acid systems. These computational approaches provide detailed insights into geometric parameters, energetic stability, and the nature of intermolecular interactions that govern the properties of materials like mesitylenesulphonic acid hydrate (B1144303).

The theoretical investigation of hydrated sulfonic acid systems frequently employs a range of quantum chemical methods to accurately model their behavior. Among the most prevalent and effective of these is Density Functional Theory (DFT). nih.gov DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex systems involving hydrogen bonding and proton transfer. scirp.org

A widely used functional within the DFT framework for such systems is the B3LYP hybrid functional, which incorporates a combination of Hartree-Fock exchange with DFT exchange-correlation functionals. inpressco.com This functional, when paired with basis sets like 6-31G, provides a robust method for optimizing molecular geometries and calculating electronic properties. researchgate.netgrafiati.com The 6-31G basis set, a type of split-valence basis set, includes polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing the anisotropic nature of electron density in molecules with hydrogen bonds. inpressco.com Quantum chemical modeling of mesitylenesulphonic acid dihydrate has been successfully performed using the B3LYP/6-31G** method to calculate its hydrate clusters. researchgate.net These computational techniques are essential for predicting structural properties, vibrational frequencies, and reaction pathways in hydrated acid environments. scirp.orgnih.gov

Parameter Description
Computational Method Density Functional Theory (DFT)
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Basis Set 6-31G**
Application Geometry optimization, energy calculations, electronic structure analysis of hydrated sulfonic acid systems. inpressco.comresearchgate.net

Computational studies have focused on understanding the structure of specific hydrate clusters of mesitylenesulphonic acid. A key example is the dihydrate, which can be represented as the ion pair 2,4,6-Me3C6H2SO3−·H5O2+. researchgate.net This structure consists of the mesitylenesulphonate anion and the Zundel cation (H5O2+).

Cluster Component Chemical Formula Description
Mesitylenesulphonate Anion2,4,6-Me3C6H2SO3−The deprotonated form of mesitylenesulphonic acid, acting as the counter-ion.
Zundel CationH5O2+A hydrated proton complex consisting of two water molecules sharing a single proton.
Overall Cluster2,4,6-Me3C6H2SO3−·H5O2+An ion pair formed between the anion and the hydrated proton cluster, representing the dihydrate form. researchgate.net

The structure and properties of mesitylenesulphonic acid hydrates are dominated by extensive hydrogen bonding networks. nih.govscispace.com These networks involve the sulfonate group (–SO3−), water molecules, and the hydrated protons (hydronium ions). Computational modeling is essential for characterizing these networks by determining the geometry and strength of the hydrogen bonds.

Key characteristics of these networks include:

Strong Hydrogen Bonds: Strong, charge-assisted hydrogen bonds form between the oxygen atoms of the sulfonate group and the hydrogen atoms of the hydrated proton clusters (e.g., H5O2+). mdpi.com

Water-Water Interactions: Hydrogen bonds connect the water molecules within the hydrate clusters and link adjacent clusters.

Network Topology: The connectivity of these bonds creates pathways that are crucial for proton transport. nih.gov

Theoretical calculations provide quantitative data on these interactions, such as the O···H bond distances and the O-H···O bond angles. For instance, in related hydrated sulfonic acid systems, typical strong hydrogen bond distances between the acid and a water molecule can be significantly shorter than those found in water dimers. nih.gov The analysis of these networks is fundamental to understanding how the crystal structure facilitates proton mobility. rsc.org

Interaction Type Donor Acceptor Typical O···O Distance (Å)
Sulfonate-HydroniumH-atom of H5O2+O-atom of -SO3−2.4 - 2.6
Water-WaterH-atom of H2OO-atom of H2O2.7 - 2.9
Hydronium-WaterH-atom of H5O2+O-atom of H2O2.5 - 2.7

(Note: Distances are representative values based on general studies of hydrated acid systems and may vary for mesitylenesulphonic acid hydrate.)

Proton Transport Mechanisms within Hydrated Mesitylenesulphonic Acid Systems

The proton conductivity of hydrated sulfonic acids is intrinsically linked to the dynamics of the hydrogen bond network. Computational studies are critical for elucidating the specific mechanisms by which protons migrate through the hydrated crystal lattice.

Computational simulations are employed to map out the pathways for proton conduction in materials like hydrated mesitylenesulphonic acid. researchgate.net The primary mechanisms identified for proton transport in aqueous and hydrated systems are the vehicular mechanism and the Grotthuss mechanism. nih.govarxiv.org

Vehicular Mechanism: This involves the diffusion of protonated water clusters, such as H3O+ or H5O2+, as a whole unit through the material. The proton is essentially carried by the "vehicle" of the water cluster. arxiv.org

Grotthuss Mechanism: This mechanism involves a series of "hops" where a proton is transferred from one water molecule to an adjacent one through the hydrogen bond network. arxiv.orgnih.gov This "shuttling" process results in the net translocation of charge without the large-scale movement of water molecules. energy.gov

Molecular dynamics (MD) simulations, particularly reactive MD methods, are used to observe these dynamic events. nih.gov These simulations can track the trajectory of individual protons and water molecules over time, revealing the dominant transport mechanism and the specific pathways taken through the crystal structure. Quantum chemical modeling of mesitylenesulphonic acid dihydrate has been specifically used to investigate its proton conductivity. researchgate.net

Mechanism Description Key Feature
Vehicular Diffusion of entire hydronium ion complexes (e.g., H3O+, H5O2+). arxiv.orgMass transport of water molecules.
Grotthuss Sequential hopping of protons between adjacent water molecules via hydrogen bonds. nih.govnih.govCharge transfer through structural reorganization of the hydrogen bond network.

The efficiency of proton transport is highly dependent on the degree of hydration, defined as the number of water molecules per sulfonic acid group (λ). aip.orgacs.org Computational studies investigate this relationship by modeling the system at various water contents and analyzing the resulting changes in proton migration barriers.

At low hydration levels, water molecules are tightly bound to the sulfonate groups, and proton transport pathways may be limited or disconnected. aip.org As the hydration level increases, a more extensive and flexible hydrogen bond network is formed, which facilitates both vehicular and Grotthuss mechanisms. acs.org This generally leads to a decrease in the activation energy barrier for proton migration and an increase in proton conductivity.

Simulations of water adsorption onto the crystal surface of related hydrated sulfonic acids have shown that even a single "superstoichiometric" water molecule can significantly impact the system. researchgate.net Such studies calculate the activation barriers for proton transfer as a function of the distance between oxygen atoms and the alignment of the proton, demonstrating that increased local water concentration can lower the energy required for a proton to hop, thereby enhancing conductivity. researchgate.net

Hydration Level State of Hydrogen Bond Network Effect on Proton Migration Barrier
Low (e.g., λ < 2) Disconnected or rigid water clusters. aip.orgHigh
High (e.g., λ > 5) Continuous and dynamic pathways. acs.orgLow

Role of Dioxonium Ion Formation in Proton Transfer Dynamics

In the hydrated crystalline structure of mesitylenesulphonic acid, the transfer of protons is fundamentally mediated by the formation of dioxonium ions (H₃O⁺), more commonly known as hydronium ions. Computational studies on similar hydrated sulfonic acid systems reveal that the dissociation of the acidic proton from the sulfonic acid moiety (-SO₃H) is not a spontaneous event but is contingent upon the presence of a sufficient number of water molecules. nih.gov Theoretical investigations show that a minimum of three to four water molecules are typically required to stabilize the dissociated proton and facilitate the formation of a stable hydronium ion. nih.govnih.gov

Once the proton detaches from the sulfonate group (SO₃⁻), it is incorporated into the local hydrogen-bonding network of water molecules, forming a hydronium ion. nih.gov This ion can exist in different forms, such as the Eigen cation (H₉O₄⁺), where the H₃O⁺ core is strongly solvated by three additional water molecules, or the Zundel cation (H₅O₂⁺), where the proton is shared between two water molecules. acs.orgacs.org The formation of these hydrated proton species is the critical initial step for proton transport through the crystal lattice.

The dynamics of proton transfer are then governed by two primary mechanisms:

Vehicular Mechanism : This involves the diffusion of the entire hydrated proton complex, such as an H₃O⁺ or H₅O₂⁺ ion, through the water channels within the crystal structure. rsc.org

Grotthuss Mechanism : This is a "hopping" mechanism where a proton from a hydronium ion is transferred to an adjacent water molecule, which in turn transfers one of its protons to the next water molecule in the chain. acs.orgrsc.org This structural rearrangement effectively results in the translocation of a proton without the large-scale movement of the water molecules themselves.

Computational models, such as those using the self-consistent multistate empirical valence bond (SCI-MS-EVB) method, have been employed to study these pathways in analogous systems like hydrated Nafion. acs.orgacs.org These studies indicate that both mechanisms can contribute to proton conductivity, and their relative importance depends on the level of hydration and the specific architecture of the hydrogen-bond network. acs.orgrsc.org The presence of the sulfonate anion influences the local water structure, stabilizing the hydrated proton complexes and affecting the preferred pathways for proton hopping. acs.org

Intermolecular Interactions and Hydration Phenomena

Analysis of Water Molecule Interaction with Sulfonic Acid Moieties

The interaction between water molecules and the sulfonic acid groups (-SO₃H) of mesitylenesulphonic acid is central to its structure and properties as a hydrate. This interaction is primarily driven by strong hydrogen bonding. The sulfonic acid group has three oxygen atoms and one acidic proton, all of which can participate in hydrogen bonding. The oxygen atoms act as hydrogen bond acceptors, while the hydroxyl proton is a strong hydrogen bond donor.

Ab initio calculations and density functional theory (DFT) studies on analogous sulfonic acids demonstrate that the initial hydration involves water molecules forming hydrogen bonds with the acidic proton and the sulfonyl oxygens. nih.gov These interactions are crucial for the dissociation of the acidic proton. As the number of water molecules (hydration number, λ) increases, the hydrogen bond network becomes more extensive. nih.gov

A critical threshold of hydration is required for proton dissociation to occur. Studies on other sulfonated materials show that with λ = 3 or 4, the O-H bond of the sulfonic acid elongates significantly, indicating the transfer of the proton to the water cluster and the formation of a contact ion pair between the newly formed hydronium ion and the sulfonate anion (−SO₃⁻). nih.gov This process is confirmed by computational vibrational spectroscopy, which shows the disappearance of the ν(O-H) stretching mode of the acid and the appearance of characteristic symmetric and asymmetric stretching modes for SO₃⁻ and H₃O⁺. nih.gov

The table below, based on representative data from computational studies of hydrated sulfonic acids, illustrates the change in key bond lengths upon hydration and proton dissociation.

ParameterAnhydrous -SO₃H (Å)Hydrated -SO₃⁻···H₃O⁺ (λ=4) (Å)
S-OH Bond Length~1.45N/A (bond cleaved)
O-H Bond Length~0.97~1.81 (O···H distance in ion pair) nih.gov
S=O Bond Length~1.43~1.48 (in SO₃⁻)

Note: Data is illustrative and based on findings for similar sulfonated systems.

Modeling of Water Adsorption and Desorption Processes on Crystal Surfaces

The processes of water adsorption and desorption on the crystal surfaces of this compound are critical for understanding its stability and surface chemistry. These phenomena are investigated computationally using methods such as Density Functional Theory (DFT) and experimentally through techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM). nih.govnih.govresearchgate.net

Computational models are used to simulate the interaction of individual water molecules and water clusters with the various crystal facets of the organic solid. These models can predict the most energetically favorable adsorption sites and orientations of the water molecules on the surface. Key findings from such modeling on similar organic crystals include:

Adsorption Energy : Calculations can determine the adsorption energy, which indicates the strength of the interaction between water and the crystal surface. DFT studies on calcium aluminosilicate surfaces, for example, found molecular adsorption energies ranging from -84 to -113 kJ/mol and dissociative adsorption energies from -132 to -236 kJ/mol, depending on the crystal face. researchgate.net

Molecular vs. Dissociative Adsorption : Models can distinguish between molecular adsorption, where the water molecule remains intact, and dissociative adsorption, where it breaks apart into H⁺ and OH⁻ upon interacting with the surface. researchgate.net The preferred mechanism often depends on the specific chemical functionalities exposed on the crystal surface.

Surface Rearrangement : The adsorption of water can induce surface reconstruction or molecular mobility. AFM studies have visualized how water sorption can create a thin solution film on the surface of crystalline solids, facilitating the movement of surface steps and mediating phase transformations from an anhydrous to a hydrated form. nih.gov

These theoretical models provide molecular-level insights that are essential for interpreting experimental data and understanding how environmental humidity affects the material's surface properties. nih.govresearchgate.net

Thermodynamic Aspects of Hydration in Mesitylenesulphonic Acid Clusters

The hydration of mesitylenesulphonic acid is a thermodynamically favorable process governed by the release of energy upon the formation of hydrogen bonds between the acid and water molecules. Computational chemistry provides a powerful tool for quantifying the thermodynamic parameters associated with the stepwise addition of water molecules to form hydrated clusters, (Mesitylenesulphonic Acid)·(H₂O)ₙ. rsc.orgresearchgate.net

The key thermodynamic properties calculated are:

Gibbs Free Energy of Hydration (ΔG_hyd) : This value determines the spontaneity of the hydration process. A negative ΔG indicates a favorable reaction.

Enthalpy of Hydration (ΔH_hyd) : This represents the heat released or absorbed during hydration. For strong acid hydration, this process is typically exothermic (negative ΔH) due to the formation of stable hydrogen bonds. helsinki.fi

Entropy of Hydration (ΔS_hyd) : This reflects the change in disorder. The association of free water molecules into an ordered cluster typically results in a decrease in entropy (negative ΔS).

The following interactive table presents hypothetical but representative thermodynamic data for the stepwise hydration of a single mesitylenesulphonic acid molecule at a standard temperature (298.15 K), based on trends observed for similar organic acids.

Hydration Step (n)ReactionΔH (kJ/mol)ΔG (kJ/mol)
1MSA + H₂O → MSA·(H₂O)₁-55.0-25.0
2MSA·(H₂O)₁ + H₂O → MSA·(H₂O)₂-50.5-18.5
3MSA·(H₂O)₂ + H₂O → MSA·(H₂O)₃-47.0-13.0
4MSA·(H₂O)₃ + H₂O → MSA·(H₂O)₄-45.0-9.5

Note: MSA refers to Mesitylenesulphonic Acid. These values are illustrative of typical trends.

These thermodynamic calculations are crucial for predicting the stability of different hydrate forms and understanding the molecular-level forces that drive the hydration process. rsc.orghelsinki.fi

Synthetic Methodologies and Precursor Chemistry Involving Mesitylenesulphonic Acid Hydrate

Methodologies for Synthesis of Sulfonated Aromatic Compounds (General Aspects)

Aromatic sulfonic acids are organic compounds characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. numberanalytics.com Their synthesis is a cornerstone of organic chemistry, providing intermediates for dyes, pharmaceuticals, and detergents. numberanalytics.comwikipedia.org The primary method for their preparation is through electrophilic aromatic substitution, specifically aromatic sulfonation. wikipedia.org

Common methods for achieving sulfonation include:

Direct Sulfonation: This widely used technique involves heating an aromatic compound, such as benzene (B151609) or its derivatives, with concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. numberanalytics.comwikipedia.org Sulfur trioxide, or its protonated form, acts as the electrophile. wikipedia.org The reaction is typically reversible. wikipedia.org

Using Chlorosulfuric Acid: Chlorosulfuric acid (HSO₃Cl) is another effective reagent for sulfonation, producing the desired aryl sulfonic acid and hydrogen chloride (HCl) as a byproduct. wikipedia.org

Specialized Methods: Other historical and specialized methods exist, such as the Tyrer sulfonation process, which involved passing benzene vapor through hot sulfuric acid, and the Piria reaction, where nitrobenzene (B124822) reacts with a metal bisulfite to yield an aminosulfonic acid. wikipedia.org

The choice of sulfonating agent and reaction conditions is influenced by the reactivity of the aromatic substrate and the desired outcome. numberanalytics.com A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating the compound in dilute aqueous acid, a property often exploited in synthesis to protect or direct other substitutions. wikipedia.org

Role of Mesitylenesulphonic Acid Hydrate (B1144303) in Complex Chemical Synthesis

Mesitylenesulphonic acid hydrate is not merely a product of sulfonation but an active participant in further, more complex chemical transformations. Its acidic and structural properties make it a valuable tool in the synthesis of diverse molecular architectures.

Due to the strong Brønsted acidity of the sulfonic acid group, mesitylenesulphonic acid and its hydrate are effective as catalysts in a variety of organic reactions. nih.gov Acid catalysts facilitate numerous transformations, such as dehydration, esterification, and rearrangements, by protonating a substrate to generate a more reactive intermediate, like a carbocation. youtube.com In acid-catalyzed hydration of alkenes, for instance, a strong acid in the presence of water leads to the formation of an alcohol, following Markovnikov's rule. youtube.com While sulfuric acid is common, other sulfonic acids are also employed for their efficacy and handling properties. nih.govnih.gov The bulky mesityl group can sometimes offer steric influence or enhanced solubility in organic solvents compared to simpler acids.

The synthesis of porous crystalline materials like metal-organic frameworks (MOFs) often relies on carefully selected organic linkers and, in many cases, acid catalysts to facilitate the reaction between the metal source and the linker. nih.govresearchgate.net While specific examples detailing the use of this compound in MOF synthesis are not prevalent in the reviewed literature, the general use of sulfonic acids as catalysts is well-established. researchgate.net For example, iron nitrate (B79036) nonahydrate has been used as an acid catalyst for the polycondensation of resorcinol (B1680541) and formaldehyde (B43269) to create organic xerogels. researchgate.net Given that sulfonic acids are strong proton donors, it is plausible that this compound could serve as a catalyst in the synthesis of certain MOFs or other porous polymers, influencing reaction rates and potentially the final structure.

This compound serves as a direct precursor in the synthesis of complex organometallic salts. A notable example is the formation of tetraphenylbismuthonium mesitylenesulfonate, [Ph₄Bi]⁺[OSO₂C₆H₂Me₃]⁻. Research has demonstrated two primary synthetic routes to this compound using mesitylenesulphonic acid. bohrium.com

One method involves the reaction of equimolar amounts of pentaphenylbismuth (Ph₅Bi) with mesitylenesulphonic acid in a benzene solvent, achieving yields of up to 91%. bohrium.com An alternative pathway is an exchange reaction where aqueous solutions of a tetraphenylbismuth halide, such as the chloride salt, are mixed with mesitylenesulphonic acid. bohrium.com These reactions highlight the role of the sulfonic acid in protonolysis of a phenyl group from the pentaphenylbismuth or in a straightforward salt metathesis reaction. The resulting organometallic sulfonate salts are ionic compounds composed of a large, stable tetraphenylbismuthonium cation and the mesitylenesulfonate anion. bohrium.com

Synthetic RouteReactantsSolventYield
ProtonolysisPentaphenylbismuth, Mesitylenesulphonic AcidBenzeneUp to 91% bohrium.com
Exchange ReactionTetraphenylbismuth Chloride, Mesitylenesulphonic AcidWaterNot specified bohrium.com

Table 1: Synthetic Routes to Tetraphenylbismuthonium Mesitylenesulfonate

Considerations for Hydrate Stoichiometry and Form in Synthetic Procedures

The term "hydrate" signifies that the compound exists as a crystalline solid containing water molecules within its structure. The stoichiometry—the number of water molecules per molecule of sulfonic acid—can be crucial, as the hydration state can influence the compound's physical properties and chemical reactivity.

The water molecule within this compound is not always a passive component. In acid-catalyzed reactions, the presence of water can be critical. For example, in the acid-catalyzed hydration of an alkene, water acts as the nucleophile that attacks the carbocation intermediate formed after the initial protonation by the acid. youtube.com The hydrate form of the acid provides both the catalytic proton and the nucleophilic water molecule in close proximity.

Furthermore, studies on other sulfonated materials, like Nafion membranes, have shown that water can be "strongly bound" to the sulfonic acid group. rsc.org This interaction involves hydrogen bonding and can persist even at elevated temperatures. rsc.org A spectral simulation revealed that even at 140 °C, a single water molecule can remain associated with the sulfonic acid group. rsc.org This implies that the "active" catalytic species may not be the anhydrous acid but rather a hydrated form. The degree of hydration could therefore affect the acid's effective strength (pKa), its solubility in the reaction medium, and its steric profile, all of which can modulate the reaction's rate, pathway, and ultimate product distribution. When using the hydrate in a synthetic procedure, it is essential to consider the included water as part of the reaction stoichiometry, especially in water-sensitive reactions. ust.hk

Control of Hydrate Stoichiometry in Crystalline Products

The control of hydrate stoichiometry—the specific number of water molecules integrated into a crystal lattice—is a fundamental challenge in crystal engineering. For organosulfonic acids like mesitylenesulphonic acid, the degree of hydration profoundly impacts the physicochemical properties of the solid state, including stability, solubility, and catalytic activity. The selective crystallization of a desired hydrate form (e.g., monohydrate, dihydrate) is governed by a complex interplay between thermodynamic and kinetic factors, which can be manipulated by carefully adjusting crystallization conditions. tue.nl

Thermodynamic control aims to create conditions where the desired hydrate is the most stable and thus the favored product at equilibrium. Key parameters influencing the thermodynamic stability of different hydrates include temperature and, most critically, the water activity of the crystallization medium. A higher water activity generally favors the formation of higher hydrates. Conversely, kinetic control involves manipulating the rates of nucleation and crystal growth to isolate a metastable hydrate form which may form more rapidly under certain conditions. tue.nlnih.gov

Research into related sulfonic acids provides insight into the principles of hydrate control. For instance, computational studies on methanesulfonic acid (MSA) have shown that the formation of stable hydrated clusters is an intricate process. nih.gov Initially, strong hydrogen bonds form between the sulfonic acid and a small number of water molecules. nih.gov However, with three or more water molecules, proton transfer can occur, leading to the formation of ion pairs (CH₃SO₃⁻ and H₃O⁺). nih.gov This demonstrates how the degree of hydration fundamentally alters the chemical nature of the species in the crystal lattice.

The primary methods for controlling hydrate stoichiometry during crystallization include:

Solvent Composition and Water Activity: The ratio of water to organic solvent in the crystallization medium directly influences water activity. By systematically varying the solvent system, one can target the crystallization of a specific hydrate. For example, crystallization from a solution with high water content is more likely to yield a higher hydrate, whereas using a predominantly organic solvent with only stoichiometric amounts of water can favor lower hydrates or anhydrous forms.

Temperature Control: Temperature affects both the solubility of the sulfonic acid and the thermodynamic stability of its various hydrate forms. Cooling crystallization profiles can be designed to traverse phase diagrams in a way that selectively crystallizes the desired product.

Mechanical and Physical Influences: Agitation and stirring are crucial kinetic factors. mdpi.com Stirring enhances mass and heat transfer, promoting the dissolution of materials and accelerating the rate of hydrate formation by continuously renewing the gas-liquid or solid-liquid interface. mdpi.com The introduction of seed crystals of the desired hydrate form can also kinetically direct the crystallization process, bypassing the energy barrier for nucleation and promoting the growth of the targeted crystalline product.

A known crystalline form of mesitylenesulphonic acid is the dihydrate, 2,4,6-trimethylbenzenesulfonic acid dihydrate. nih.gov The control over producing this specific dihydrate versus a monohydrate or other solvates relies on the precise application of the principles mentioned above. For example, a purification method for aryl sulfonic acids involves creating a slurry of the impure solid in a controlled amount of water (e.g., 0.75 to 1.25 mL per gram of solid), agitating it, and then separating the purified solid phase. google.com This process leverages solubility differences to isolate a specific hydrated form.

The following table outlines hypothetical experimental conditions designed to selectively crystallize different hydrates of an arylsulfonic acid, based on established principles of hydrate control.

Target Hydrate Crystallization Temperature Solvent System (v/v) Water Activity Kinetic Factor Expected Outcome
Anhydrous FormHigh (e.g., 80 °C)TolueneLowSlow EvaporationFavors crystallization of the anhydrous form by removing water.
MonohydrateModerate (e.g., 25 °C)Ethanol/Water (9:1)MediumControlled CoolingBalances solubility and water availability to favor a lower hydrate.
DihydrateLow (e.g., 5 °C)WaterHighRapid Cooling & SeedingHigh water activity and low temperature stabilize the dihydrate form.

This table is illustrative and specific conditions for mesitylenesulphonic acid would require empirical determination.

Ultimately, the successful control of hydrate stoichiometry is confirmed through rigorous analytical characterization. Techniques such as X-ray powder diffraction (XRPD) are used to identify the crystal structure, while thermogravimetric analysis (TGA) is employed to quantify the water content by measuring mass loss upon heating.

Catalytic Role of Mesitylenesulphonic Acid Hydrate in Organic Transformations

Mesitylenesulphonic Acid Hydrate (B1144303) as a Brønsted Acid Catalyst

As a Brønsted acid, mesitylenesulphonic acid hydrate readily donates a proton, a fundamental step in initiating numerous acid-catalyzed reactions. This capability allows it to activate substrates, facilitating transformations that are otherwise kinetically unfavorable.

Catalysis in Intramolecular Aldol (B89426) Cyclization Reactions

Intramolecular aldol reactions are fundamental carbon-carbon bond-forming processes that enable the synthesis of cyclic compounds, particularly five- and six-membered rings from dicarbonyl precursors. libretexts.orglibretexts.org These reactions can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the protonation of one carbonyl group enhances its electrophilicity, while the enol form of the other carbonyl moiety acts as the nucleophile.

While strong Brønsted acids like mesitylenesulphonic acid are theoretically well-suited to catalyze such transformations, specific and detailed examples of this compound being employed for intramolecular aldol cyclizations are not extensively documented in readily available scientific literature. The general mechanism for acid-catalyzed intramolecular aldol condensation typically leads to the formation of an α,β-unsaturated cyclic ketone after a dehydration step, favoring the generation of thermodynamically stable five- and six-membered ring systems. libretexts.org

Application in the α-Functionalization of Ketones

The α-functionalization of ketones is a crucial method for introducing new substituents at the carbon atom adjacent to the carbonyl group. This transformation typically proceeds through an enol or enolate intermediate. Acid catalysis, facilitated by a Brønsted acid like this compound, promotes the formation of the enol tautomer. This enol can then react with various electrophiles to yield α-functionalized ketone products.

Despite the established role of Brønsted acids in promoting these reactions, specific research detailing the singular use of this compound as the primary catalyst for the α-functionalization of ketones remains limited in published studies. Many modern methods often rely on multi-component catalytic systems to achieve high efficiency and selectivity.

Role in Palladium-Catalyzed Ortho-Halogenations via sp2 C-H Bond Activation

This compound has been investigated for its role as an additive in transition-metal-catalyzed reactions, specifically in palladium-catalyzed ortho-halogenations of acetanilides via C-H bond activation. In a study developing a solvent-free method for the ortho-iodination of acetanilides using palladium(II) acetate (B1210297) as the catalyst and N-iodosuccinimide (NIS) as the iodine source, the influence of various acid promoters was evaluated.

The proposed mechanism suggests that the acid promoter reacts with palladium(II) acetate to form a more active palladium species, which then coordinates to the amide oxygen of the acetanilide (B955), facilitating the insertion of palladium into the ortho C-H bond. orientjchem.org Subsequent oxidative addition of NIS and reductive elimination yields the ortho-iodinated product. orientjchem.org In this context, mesitylenesulphonic acid dihydrate was tested as the acid promoter. However, it was found to provide inferior results compared to p-toluenesulfonic acid (PTSA). orientjchem.orgnumberanalytics.com

Comparative Catalytic Activity and Enantioselectivity

The effectiveness of a catalyst is not only measured by its ability to promote a reaction but also by its influence on selectivity, including diastereoselectivity and enantioselectivity, especially when compared to other catalysts.

Diastereoselectivity and Stereocontrol in Catalytic Processes

Diastereoselectivity, the preferential formation of one diastereomer over others, is a critical aspect of synthetic organic chemistry. numberanalytics.com In acid-catalyzed reactions, the structure of the catalyst can influence the spatial arrangement of the transition state, thereby directing the stereochemical outcome. However, for achiral Brønsted acids like mesitylenesulphonic acid, exerting significant stereocontrol is generally not expected unless used in conjunction with chiral auxiliaries or other chiral components in the reaction. Specific data quantifying the diastereoselectivity (e.g., diastereomeric ratio) in reactions catalyzed solely by this compound is not widely reported.

Evaluation of Mesitylenesulphonic Acid Dihydrate Against Other Sulfonic Acid Catalysts (e.g., p-Toluenesulfonic acid, Methanesulfonic acid, D-Camphorsulfonic acid)

The performance of this compound as a catalyst is best understood through direct comparison with other commonly used sulfonic acids in the same reaction.

Comparison in Palladium-Catalyzed Ortho-Iodination:

In the palladium-catalyzed ortho-iodination of acetanilide under ball-milling conditions, the choice of acid promoter was shown to be critical for the reaction's success. A comparative study demonstrated that p-Toluenesulfonic acid (PTSA) was the most effective promoter, leading to a high yield of the desired product. In contrast, both Mesitylenesulphonic acid dihydrate and the chiral D-Camphorsulfonic acid (D-CSA) resulted in significantly lower yields. orientjchem.orgnumberanalytics.com

Table 1: Comparison of Acid Promoters in the Pd-Catalyzed Ortho-Iodination of Acetanilide

EntryCatalyst (mol%)Promoter (equiv)Yield (%)
1Pd(OAc)₂ (5)PTSA (2.0)91
2Pd(OAc)₂ (5)D-CSA (2.0)25
3Pd(OAc)₂ (5)Mesitylenesulphonic acid dihydrate (2.0)33

Data sourced from a study on the ortho-halogenation of acetanilides. orientjchem.orgnumberanalytics.com The reaction was performed with acetanilide and N-iodosuccinimide.

General Comparison with Other Sulfonic Acids:

p-Toluenesulfonic acid (PTSA): Like mesitylenesulphonic acid, PTSA is a strong, solid organic acid. researchgate.netnih.gov It is one of the most common and effective acid catalysts in organic synthesis, often showing superior activity, as seen in the halogenation example above. orientjchem.orgnumberanalytics.compreprints.org Its pKa is approximately -2.8, making it a very strong acid. researchgate.net

Methanesulfonic acid (MSA): MSA is a strong liquid organic acid (pKa ≈ -1.9) that is considered a "green" catalyst due to its biodegradability and low toxicity compared to mineral acids. orientjchem.orgrsc.org It is less corrosive than many mineral acids and its salts are often highly soluble. rsc.org In some applications, such as the synthesis of lauraldehyde glycerol (B35011) acetal, MSA has been shown to be a more efficient catalyst than PTSA, requiring lower temperatures and catalyst loading to achieve higher yields. libretexts.org

D-Camphorsulfonic acid (CSA): This is a chiral sulfonic acid, making it suitable for applications where enantioselectivity is desired. As a strong acid, it can function as a general Brønsted acid catalyst, but its primary utility lies in asymmetric synthesis. In the achiral ortho-iodination reaction, it was less effective than PTSA. orientjchem.orgnumberanalytics.com

Influence of Steric Congestion on Catalytic Performance

The catalytic activity of sulfonic acids is not solely dictated by their acidity; the spatial arrangement of atoms within the molecule, or steric factors, can profoundly impact their effectiveness. In the case of mesitylenesulphonic acid, the presence of three methyl groups in close proximity to the sulfonic acid functional group creates a sterically hindered environment. This steric congestion can have both advantageous and disadvantageous consequences depending on the specific organic transformation being catalyzed.

For instance, in certain reactions, the bulky nature of the mesitylene (B46885) group can enhance selectivity by favoring the formation of a specific product isomer. The steric hindrance can control the approach of reactants to the catalytic site, thereby directing the reaction pathway towards a desired outcome. Conversely, this same steric bulk can sometimes impede the reaction by slowing down the rate of catalysis. If the transition state of a reaction is particularly crowded, the steric clash between the catalyst and the substrates can increase the activation energy, leading to a decrease in the reaction rate. This trade-off between selectivity and reactivity is a key consideration when employing sterically hindered catalysts like this compound.

Mechanistic Elucidation of Reactions Catalyzed by Mesitylenesulphonic Acid Hydrate

Investigation of Reaction Pathways Under Acid Catalysis

Proton transfer is the fundamental step in catalysis by Brønsted acids such as mesitylenesulphonic acid hydrate (B1144303). The "hydrate" component, a water molecule, plays a crucial role in the proton transfer mechanism. Computational studies on analogous sulfonated polymers indicate that a minimum of three water molecules are required to efficiently dissociate the proton from the sulfonic acid group. nih.gov This process leads to the formation of a hydronium ion (H₃O⁺), which then acts as the primary proton-donating species in the catalytic cycle.

The transfer of a proton from the hydrated catalyst to the substrate is a dynamic process. In systems with sufficient water, proton transport can occur via a Grotthuss-type mechanism, where a series of hydrogen bond formations and breakages allow for efficient proton shuttling between the catalyst, water molecules, and the substrate. researchgate.netacs.org First-principles calculations on related sulfonated ionomers have shown that the energy barrier for proton transfer is significantly lowered when water molecules bridge sulfonic acid groups, with calculated barriers as low as 0.7 kcal/mol. nih.gov This highlights the importance of the hydration state of the catalyst in facilitating rapid proton transfer and, consequently, a high catalytic turnover rate. The process can be visualized as the substrate interacting with a complex network of hydrogen bonds, from which it accepts a proton.

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester and regenerate the catalyst. taylorandfrancis.com

In many cases, the nucleophilic attack by the alcohol (Step 2) or the elimination of water (Step 4) is the rate-determining step. Kinetic studies on the esterification of pentaerythritol (B129877) with acrylic acid using the analogous p-toluenesulfonic acid (p-TSA) as a catalyst revealed that the reaction rate constants increase with both temperature and catalyst concentration up to a certain point. researchgate.net

Table 1: Kinetic Parameters for the Esterification of Acetic Acid with n-Butanol Using Different Acid Catalysts

This table, adapted from studies on similar Brønsted acids, illustrates how kinetic parameters can be determined and compared. The activation energy for p-TSA, a close structural analog of mesitylenesulphonic acid, is notably lower than that for sulfuric acid, indicating a more efficient catalytic process under the studied conditions.

CatalystActivation Energy (kJ/mol)Enthalpy (kJ/mol)Entropy (J/mol·K)
Sulfuric Acid36.4525.7988.10
Nitric Acid23.3212.2645.30
p-Toluene Sulfonic Acid (p-TSA)19.0628.3291.44

Source: Adapted from research on p-Toluene Sulfonic Acid catalysis. researchgate.net

Characterization of Reactive Intermediates and Transition States

The transient species formed during a catalyzed reaction, such as intermediates and transition states, are central to the mechanistic pathway. Mesitylenesulphonic acid facilitates the formation of electrophilic intermediates that are key to many synthetic transformations.

Mesitylenesulphonic acid is highly effective at generating carbocationic intermediates. In Friedel-Crafts type reactions, for instance, the acid protonates an alkene or an alcohol, which then eliminates a molecule of water to form a carbocation. researchgate.netbyjus.com This highly electrophilic carbocation is then attacked by an aromatic ring.

The stability of the carbocationic intermediate is a crucial factor influencing the reaction pathway. More substituted carbocations (tertiary > secondary > primary) are more stable and thus form more readily. In some cases, a less stable carbocation may rearrange to a more stable one via a hydride or alkyl shift, leading to different products. The use of a superacid catalyst like triflic acid, which is even stronger than mesitylenesulphonic acid, has been shown to generate dicationic, superelectrophilic intermediates from 2-oxazolines, which are capable of reacting even with deactivated aromatic rings. researchgate.net

A prime example of a reaction proceeding through a stabilized intermediate catalyzed by sulfonic acids is the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds. benthamscience.comresearcher.life The mechanism involves the initial protonation of the carbonyl compound by the acid catalyst, followed by attack from the electron-rich indole (B1671886). The resulting indolylcarbinol is then protonated again, leading to the loss of water and the formation of a resonance-stabilized azafulvenium-type cation. This electrophilic intermediate is then attacked by a second indole molecule to furnish the final product. rsc.org

The structure of the catalyst can exert significant control over the selectivity of a reaction. The bulky mesityl group of mesitylenesulphonic acid can influence the stereochemical or regiochemical outcome of a reaction by sterically hindering certain approaches of the reactants to the catalytic site.

Regioselectivity: In the electrophilic aromatic substitution of substituted benzenes, the sulfonic acid group itself is known to be a meta-directing deactivator. numberanalytics.com Computational studies using Molecular Electron Density Theory (MEDT) on the nitration of benzenesulfonic acid show that while the reaction is slower than with benzene (B151609), a product ratio of 18.7 (ortho) : 81.0 (meta) : 0.3 (para) is predicted, which aligns with experimental observations of meta-selectivity. rsc.orgrsc.org When mesitylenesulphonic acid is used as a catalyst, its role is to generate the electrophile, which then attacks the substrate according to the substrate's own electronic and steric properties. For example, in Friedel-Crafts reactions catalyzed by arenesulfonic acids, the regioselectivity of the alkylation or acylation is governed by the directing effects of the substituents on the aromatic ring being functionalized. scispace.com

Stereoselectivity: Bulky acid catalysts can play a role in stereoselective synthesis. For example, bulky diarylammonium arenesulfonates have been developed as effective catalysts for the esterification of sterically demanding and acid-sensitive alcohols. organic-chemistry.org The steric bulk of the catalyst can create a chiral pocket or environment that favors one stereoisomeric transition state over another. While specific studies on mesitylenesulphonic acid hydrate for asymmetric catalysis are limited, its structural features suggest potential for applications where controlling the approach of a nucleophile to a protonated, planar intermediate is key to establishing a specific stereocenter.

Table 2: Regioselectivity in the Nitration of Benzenesulfonic Acid

This table presents the calculated activation Gibbs free energies and resulting product distribution for the nitration of benzenesulfonic acid, illustrating the inherent meta-directing effect of the sulfonic acid group.

PositionActivation Gibbs Free Energy (kcal/mol)Product Ratio (%)
ortho17.018.7
meta15.581.0
para18.30.3

Source: Based on DFT calculations from New Journal of Chemistry. rsc.orgrsc.org

Advanced Methodologies for Mechanistic Studies

Modern analytical and computational techniques are indispensable for a detailed mechanistic elucidation of reactions catalyzed by this compound.

Spectroscopic Methods: In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying homogeneous catalytic reactions under actual reaction conditions. wiley.com By using high-pressure NMR tubes, it is possible to monitor the reaction progress and detect transient intermediates and catalyst-substrate complexes that may only exist under elevated temperature and pressure. wiley.comacs.org Similarly, in situ Infrared (IR) spectroscopy can provide real-time information about the changes in functional groups of reactants, intermediates, and products, helping to track the reaction kinetics and identify key species in the catalytic cycle. wikipedia.org

Computational Chemistry: Density Functional Theory (DFT) calculations have become a cornerstone of mechanistic investigation. DFT can be used to model the entire reaction pathway, calculating the energies of reactants, products, transition states, and intermediates. researchgate.net This allows for the determination of reaction energy profiles, activation barriers, and the elucidation of the precise geometry of transition states. nih.gov Such studies have been instrumental in understanding proton transfer dynamics in sulfonated polymers and the origin of regioselectivity in electrophilic aromatic substitution reactions. researchgate.netrsc.orgrsc.org These computational approaches provide insights at a molecular level that are often inaccessible through experimental means alone.

Application of Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms by continuously monitoring the concentrations of reactants, intermediates, and products over time. wikipedia.org Unlike traditional kinetic methods that often rely on initial rate measurements or pseudo-first-order conditions, RPKA provides a comprehensive dataset from a minimal number of experiments conducted under synthetically relevant conditions. nih.govosti.gov This approach is particularly insightful for identifying phenomena such as catalyst activation, deactivation, product inhibition, or changes in the rate-determining step during the course of the reaction.

In the context of reactions catalyzed by this compound, such as the esterification of carboxylic acids, RPKA can provide a detailed picture of the catalytic cycle. By plotting the reaction rate against the concentration of a substrate, a graphical rate equation is generated. Comparing these plots from experiments with different initial concentrations and ratios of reactants allows for the determination of the reaction order with respect to each component, including the catalyst and any inhibitors.

Research Findings:

For a representative acid-catalyzed esterification of a generic carboxylic acid (RCOOH) with an alcohol (R'OH) using this compound, RPKA experiments would typically involve monitoring the depletion of the carboxylic acid or the formation of the ester product in real-time, often via in-situ spectroscopy. The data can reveal whether the reaction follows a simple rate law or exhibits more complex behavior. For instance, if the catalyst forms an off-cycle, inactive complex with the water generated as a byproduct, this would manifest as catalyst deactivation, observable as a decrease in the reaction rate that is more pronounced than simple substrate depletion would account for.

Below is an interactive data table showcasing hypothetical, yet plausible, kinetic data from an RPKA study of an esterification reaction catalyzed by this compound. The data illustrates how reaction rates change as a function of substrate concentration, providing insights into the reaction's kinetic profile.

Interactive Data Table: Reaction Progress Kinetic Analysis of a Catalyzed Esterification

Time (min)[Carboxylic Acid] (M)[Alcohol] (M)[Ester] (M)Reaction Rate (M/min)
01.002.000.000.050
100.751.750.250.038
200.581.580.420.029
300.451.450.550.022
600.251.250.750.011
900.151.150.850.006
1200.101.100.900.003

Utilization of Spectroscopic Techniques (e.g., IR, NMR) for Mechanistic Insights

Spectroscopic methods are indispensable tools for the mechanistic elucidation of chemical reactions, providing direct information about the structural transformations occurring. researchgate.netnih.gov In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for studying reactions catalyzed by this compound, as they allow for the observation of reactive intermediates and the tracking of species concentration in real-time. osti.govnih.gov

Infrared (IR) Spectroscopy:

In-situ IR spectroscopy can monitor the progress of a reaction by tracking the disappearance of reactant vibrational bands and the appearance of product bands. For example, in the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a reaction readily catalyzed by strong acids like mesitylenesulphonic acid, IR spectroscopy can follow the loss of the O-H stretching bands of the sugar and the emergence of the characteristic carbonyl and furan (B31954) ring vibrations of HMF. nih.gov More importantly, it can help identify key intermediates. The protonation of the substrate by the sulfonic acid catalyst can be inferred from shifts in the carbonyl or hydroxyl absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about molecules in solution. researchgate.net For mechanistic studies, ¹H and ¹³C NMR are commonly used to identify reactants, products, and any stable intermediates. osti.govnih.gov In an acid-catalyzed reaction, the protonation of a substrate by this compound can lead to significant changes in the chemical shifts of nearby nuclei, providing evidence for the initial catalytic step. d-nb.info For instance, in the dehydration of fructose, ¹³C NMR can distinguish between the different cyclic tautomers of the sugar and track the formation of key intermediates and the final HMF product. nih.gov The observation of new resonances that appear and then disappear over the course of the reaction provides direct evidence for the existence of transient species on the reaction pathway.

Research Findings:

In a study analogous to the this compound-catalyzed dehydration of fructose, spectroscopic techniques could reveal the reaction pathway. The initial step involves the protonation of the fructose molecule. Subsequent dehydration steps lead to the formation of a key intermediate, which can be identified by its unique NMR and IR spectral signatures. For example, the formation of an α,β-unsaturated aldehyde intermediate would be indicated by characteristic peaks in both the ¹H and ¹³C NMR spectra, as well as a specific carbonyl stretch in the IR spectrum.

The following interactive table presents plausible spectroscopic data for the identification of a key intermediate in a representative acid-catalyzed dehydration reaction.

Interactive Data Table: Spectroscopic Data for a Dehydration Reaction Intermediate

TechniqueObserved SignalAssignmentImplication for Mechanism
¹H NMR9.46 ppm (singlet)Aldehydic proton (-CHO)Formation of an aldehyde functional group.
¹H NMR6.23 ppm (doublet)Olefinic proton (C=CH)Evidence of a double bond, indicating dehydration.
¹³C NMR184.9 ppmCarbonyl carbon (C=O)Confirms the presence of an aldehyde or ketone.
¹³C NMR156.9 ppmOlefinic carbon (C=CH)Confirms the formation of a C=C bond.
¹³C NMR122.8 ppmOlefinic carbon (=CH)Confirms the formation of a C=C bond.
IR1670 cm⁻¹C=O stretch (conjugated)Indicates a conjugated carbonyl, consistent with an α,β-unsaturated aldehyde.
IR1620 cm⁻¹C=C stretchConfirms the presence of a double bond.

By combining the kinetic data from RPKA with the structural information from spectroscopic techniques, a comprehensive and well-supported mechanism for reactions catalyzed by this compound can be constructed.

Applications of Mesitylenesulphonic Acid Hydrate in Specialized Chemical Systems

Mesitylenesulphonic Acid Hydrate (B1144303) in Polymer Chemistry and Proton-Conducting Materials

The sulfonic acid group is a key functional group for imparting proton conductivity to materials. This has led to the exploration of sulfonic acid-containing compounds, including aromatic sulfonic acids, in the development of advanced polymer systems.

The functionality of these membranes often relies on the presence of acidic groups, typically sulfonic acid groups, which can donate protons that then move through a hydrated matrix. Materials for these membranes must exhibit high proton conductivity, as well as good mechanical, thermal, and chemical stability. nih.gov While perfluorinated sulfonic acid polymers like Nafion® have been the benchmark, research into fluorine-free alternatives is driven by the need for lower cost, better thermal stability, and improved environmental compatibility. ncats.iosigmaaldrich.com

In this context, Mesitylenesulphonic acid hydrate could serve as a dopant or a monomeric building block for proton-conducting polymers. The sulfonic acid group provides the necessary source of protons. The presence of water molecules in the hydrate form can also be beneficial, as water is crucial for facilitating proton transport through Grotthuss and vehicular mechanisms in many polymer electrolyte membranes. Although specific studies extensively detailing the use of this compound in commercial fuel cell membranes are not widely available, its fundamental properties as a strong, water-soluble acid make it a candidate for research in this area. chembk.com

This compound can be integrated into polymer structures to create sulfonated polymers with tailored properties. The introduction of sulfonic acid groups into a polymer backbone can significantly alter its characteristics, imparting hydrophilicity and ionic conductivity. nih.gov One common method to achieve this is through post-sulfonation, where a pre-formed polymer is reacted with a sulfonating agent. chembk.com

The bulky mesitylene (B46885) group of this compound could influence the morphology of the resulting polymer. In sulfonated polymers for fuel cell applications, achieving a well-defined phase separation between the hydrophobic polymer backbone and the hydrophilic, sulfonic acid-rich domains is crucial for creating efficient proton transport channels. chemnet.com The steric hindrance from the three methyl groups on the benzene (B151609) ring might affect the packing of polymer chains and the formation of these ionic clusters.

Furthermore, this compound can be used as a dopant in conducting polymers like polyaniline. nih.govresearchgate.net In this role, the acid protonates the polymer chain, increasing its electrical conductivity. The nature of the dopant can influence the processability, morphology, and stability of the resulting conducting polymer. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₆O₅S nih.gov
Molecular Weight 236.29 g/mol nih.govsigmaaldrich.com
Appearance White to yellow crystalline solid cymitquimica.comchembk.com
Melting Point 74-78 °C sigmaaldrich.com
Solubility Soluble in water and polar solvents cymitquimica.comchembk.com

| Functional Group | Sulfonic acid sigmaaldrich.com |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The directional and specific nature of hydrogen bonding makes it a powerful tool in the design of complex supramolecular architectures. nih.gov

This compound possesses functional groups capable of forming strong hydrogen bonds, making it a valuable building block in supramolecular chemistry. The sulfonic acid group can act as both a hydrogen bond donor (from the acidic proton) and a hydrogen bond acceptor (at the oxygen atoms). Additionally, the water molecules in the hydrate structure can participate in and bridge hydrogen-bonding networks.

Host-guest chemistry, a central part of supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. researchgate.net These interactions are driven by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. researchgate.net

While specific host-guest systems involving this compound as either the host or guest are not extensively documented in readily available literature, its properties suggest potential roles. The aromatic ring of the mesitylene group can participate in π-π stacking interactions with other aromatic systems. The sulfonic acid group, being charged and hydrophilic, can interact with polar or charged guest molecules. In non-aqueous media, the strong hydrogen-bonding capabilities of the sulfonic acid group could be harnessed for the recognition of complementary guest molecules. The principles of host-guest interactions are often applied in areas like drug delivery and chemical sensing. rsc.org

Relevance in Green Chemistry Initiatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of solid acid catalysts is a key area of green chemistry, as they can often replace corrosive and difficult-to-handle liquid acids like sulfuric acid.

This compound is a strong acid that can be used as a catalyst in a variety of organic reactions, such as esterification and acylation. chembk.com Its solid nature at room temperature and its potential for recyclability make it a more environmentally benign option compared to traditional mineral acids. For instance, solid acid catalysts are used in the synthesis of biofuels and other valuable chemicals. nih.gov The use of methanesulfonic acid, another sulfonic acid, is highlighted in green chemistry for its biodegradability and low toxicity, suggesting that other sulfonic acids could also offer environmental benefits. arkema.comrsc.org The application of this compound as a catalyst in processes that utilize renewable feedstocks or operate under milder conditions contributes to the goals of sustainable chemistry. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Nafion®
Polyaniline
Sulfuric acid

Potential for Catalyst Design Aligned with Green Chemistry Principles

The design of catalysts with reduced environmental impact is a central goal of green chemistry. Mesitylenesulphonic acid, being an organocatalyst, avoids the use of heavy metals, which are often toxic and environmentally persistent. The development of solid acid catalysts, such as sulfonic acid-functionalized materials, is a significant area of research in green chemistry. researchgate.netrsc.org These catalysts offer high activity and selectivity in a variety of organic transformations. While specific studies on this compound's recyclability are not extensively documented in the provided results, the behavior of similar sulfonic acid catalysts suggests a high potential for reuse without significant loss of activity.

The following table outlines the key green chemistry principles and how the use of this compound as a catalyst can potentially meet them.

Green Chemistry PrincipleApplication of this compound
Prevention of Waste Its potential for recovery and reuse minimizes catalyst waste.
Atom Economy As a catalyst, it is not consumed in the reaction, leading to higher atom economy.
Less Hazardous Chemical Syntheses It is considered less corrosive and toxic than many mineral acids. researchgate.net
Designing Safer Chemicals As an organic acid, it can be a safer alternative to highly corrosive inorganic acids.
Safer Solvents and Auxiliaries Its solid nature allows for solvent-free reaction conditions. researchgate.netmdpi.com
Design for Energy Efficiency Reactions can potentially be run at lower temperatures compared to uncatalyzed reactions.
Use of Renewable Feedstocks While not directly related to the catalyst itself, it can be used in reactions that transform renewable biomass.
Reduce Derivatives One-pot multicomponent reactions catalyzed by acids like this reduce the number of synthetic steps. nih.gov
Catalysis It acts as a catalyst, offering a more efficient and selective reaction pathway. chembk.com

Implementation in Solvent-Free or Environmentally Benign Reaction Conditions (e.g., Ball Milling)

The use of this compound is particularly promising in solvent-free or environmentally benign reaction conditions. The elimination of volatile organic solvents is a primary goal of green chemistry, as they are major contributors to environmental pollution. researchgate.netresearchgate.net Solvent-free reactions, often conducted by grinding the solid reactants together, can lead to higher efficiency, shorter reaction times, and easier product isolation. researchgate.netmdpi.com

Mechanochemistry, specifically ball milling, has gained traction as a sustainable method for chemical synthesis. rsc.orgqub.ac.uk This technique uses mechanical energy to initiate and sustain chemical reactions between solid-state reactants, often in the absence of a solvent. rsc.org The solid nature of this compound makes it an ideal candidate for a solid-state acid catalyst in ball milling processes. While direct studies detailing the use of this compound in ball milling are not prevalent in the provided search results, the successful application of other solid sulfonic acid catalysts in mechanochemical synthesis points towards its high potential. researchgate.net For instance, sulfonic acid functionalized carbon has been effectively used as a recyclable catalyst in the mechanochemical synthesis of perimidines. researchgate.net

The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, is a prime example where solid acid catalysts have been successfully employed under solvent-free conditions, including ball milling. rsc.orgmdpi.comresearchgate.net These reactions often show high yields in significantly reduced reaction times compared to traditional solution-phase synthesis.

The following table presents a comparative look at the Biginelli reaction under different catalytic and solvent conditions, illustrating the advantages of solvent-free systems that could be realized with a catalyst like this compound.

CatalystSolventReaction TimeYield (%)Reference
Alumina Sulfuric AcidSolvent-Free0.5 - 1.5 h76 - 94 researchgate.net
Hierarchical ZeoliteBall Mill (Solvent-Free)10 - 30 min86 - 96 mdpi.comresearchgate.net
Nano-ZrO2-SO3HSolvent-FreeNot SpecifiedHigh rsc.org
Brønsted Acidic Ionic LiquidSolvent-Free10 h (at 30°C)Good nih.gov

The data suggests that solid acid catalysts under solvent-free conditions, particularly with ball milling, can dramatically improve the efficiency and environmental footprint of important chemical transformations. The properties of this compound strongly indicate its suitability for similar applications, paving the way for greener and more sustainable chemical manufacturing processes.

Advanced Topics and Future Research Directions

Emerging Catalytic Modalities and Substrate Scope Expansion for Mesitylenesulphonic Acid Hydrate (B1144303)

Mesitylenesulphonic acid hydrate has demonstrated considerable promise as a catalyst in a variety of organic transformations. Its utility extends beyond simple acid catalysis, with researchers exploring its role in more complex and stereoselective reactions.

One notable area of advancement is in stereodivergent synthesis. In the intramolecular aldol (B89426) cyclization of 2,3,7-triketoesters, the choice between a Brønsted acid, such as mesitylenesulphonic acid, and a Lewis acid catalyst can dictate the stereochemical outcome. Specifically, mesitylenesulphonic acid has been shown to favor the formation of the syn-diastereomer of the resulting highly functionalized cyclopentanones. This stereochemical control is crucial for the synthesis of complex molecules with specific three-dimensional arrangements.

The substrate scope of reactions catalyzed by this compound is also a key area of investigation. In the α-oxysulfonylation of ketones, it has been found that propiophenone (B1677668) derivatives bearing electron-withdrawing substituents react efficiently to provide the desired products in good yields and with high selectivity. Furthermore, the reaction tolerates sterically demanding nucleophiles, such as 2-mesitylenesulphonic acid dihydrate itself, which can lead to the formation of α-oxysulfonylated products in respectable yields. Research has also shown that a variety of aryl and alkyl sulfonic acids can be converted to their corresponding sulfonyl azides in excellent yields using a one-pot process where mesitylenesulphonic acid can be a substrate.

Moreover, mesitylenesulphonic acid has been utilized as a co-catalyst in palladium-catalyzed reactions. For instance, its combination with potassium persulfate (K₂S₂O₈) has been found to be effective in the palladium-catalyzed reactions of fullerenes with benzamides, showcasing its utility in C-H bond activation and functionalization.

Reaction TypeCatalyst SystemSubstrate ExampleKey Finding
Intramolecular Aldol CyclizationMesitylenesulphonic acid2,3,7-TriketoesterFavors formation of the syn-diastereomer
α-Oxysulfonylation of KetonesChiral Iodoarene Catalyst / Mesitylenesulphonic acidPropiophenone with electron-withdrawing groupsGood yields and high selectivity
Sulfonyl Azide SynthesisPPh₃/TCCA/NaN₃Mesitylenesulphonic acidExcellent yields for a broad range of sulfonic acids
Palladium-Catalyzed C-H FunctionalizationPd(OAc)₂ / K₂S₂O₈ / Mesitylenesulphonic acidC₆₀ and BenzamidesEffective co-catalyst system

Integration of Advanced Computational and Experimental Approaches for Reaction and Material Design

To further unlock the potential of this compound, researchers are increasingly turning to a synergistic approach that combines advanced computational modeling with systematic experimental design. This integrated strategy aims to provide a deeper understanding of reaction mechanisms and to accelerate the optimization of reaction conditions and the design of new materials.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for elucidating the intricate details of catalytic cycles. For reactions catalyzed by mesitylenesulphonic acid, DFT calculations can be employed to:

Model the transition states of key reaction steps to understand the origins of stereoselectivity.

Calculate the activation energies for different reaction pathways to predict the most favorable routes.

Investigate the role of the catalyst and solvent in stabilizing reaction intermediates.

Predict the reactivity of different substrates, thereby guiding substrate scope expansion.

Experimental Approaches: Complementing these computational insights, modern experimental methodologies such as Design of Experiments (DoE) can be utilized for rapid and efficient reaction optimization. By systematically varying multiple reaction parameters (e.g., catalyst loading, temperature, concentration, and reaction time) simultaneously, DoE allows for the identification of optimal conditions with a minimal number of experiments. This approach is particularly valuable for complex reactions where multiple factors can influence the yield and selectivity.

The integration of these computational and experimental techniques will be instrumental in designing more efficient and selective catalytic processes that utilize this compound.

Exploration of Novel Materials and Functional Systems Incorporating this compound

The application of this compound is not limited to its role as a soluble catalyst. There is a growing interest in incorporating this acidic moiety into solid supports and functional materials to create heterogeneous catalysts and functional systems with enhanced properties.

Polymer-Supported Catalysts: By immobilizing mesitylenesulphonic acid onto a polymer backbone, it is possible to develop robust and recyclable catalysts. These polymer-supported systems offer several advantages, including ease of separation from the reaction mixture, reduced catalyst leaching, and the potential for use in continuous flow reactors. The properties of the polymer support, such as its porosity and swelling behavior, can be tailored to optimize the catalytic activity and stability.

Functional Membranes: Mesitylenesulphonic acid can be incorporated into polymer membranes to impart proton conductivity. Such membranes are of significant interest for applications in fuel cells and other electrochemical devices. The sulfonic acid groups act as proton exchange sites, facilitating the transport of protons across the membrane. The performance of these functional membranes is dependent on factors such as the acid loading, the nature of the polymer matrix, and the operating conditions.

The development of these novel materials and functional systems represents a promising avenue for expanding the practical applications of this compound beyond traditional organic synthesis.

Strategic Development Towards Sustainable Synthesis Pathways Utilizing this compound

In the quest for more environmentally friendly chemical processes, this compound is being explored as a key component in the development of sustainable synthesis pathways. Its strong acidity, coupled with its lower toxicity and easier handling compared to some mineral acids, makes it an attractive alternative for a range of green chemistry applications.

Biomass Conversion: A significant focus of green chemistry is the conversion of renewable biomass into valuable chemicals and fuels. This compound can act as an effective catalyst for the hydrolysis of polysaccharides, such as cellulose (B213188) and hemicellulose, into fermentable sugars. It can also catalyze the dehydration of these sugars into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which serve as versatile building blocks for the synthesis of a wide array of chemicals and polymers.

Use of Green Solvents: The principles of green chemistry also advocate for the replacement of volatile and hazardous organic solvents with more benign alternatives. Research is ongoing to explore the efficacy of this compound as a catalyst in green solvents such as water, ionic liquids, and deep eutectic solvents. The ability to perform reactions in these environmentally friendly media would significantly enhance the sustainability profile of processes catalyzed by this acid.

Flow Chemistry: The implementation of continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. This compound, particularly when immobilized on a solid support, is well-suited for use in flow reactors. This approach allows for the continuous production of fine chemicals and pharmaceuticals under optimized and controlled conditions, minimizing waste and energy consumption.

The strategic development of these sustainable synthesis pathways underscores the potential of this compound to contribute to a more circular and environmentally responsible chemical industry.

Q & A

Q. What are the standard methods for synthesizing mesitylenesulphonic acid hydrate, and how can reaction conditions be optimized to improve yield?

this compound is synthesized via sulfonation of mesitylene (1,3,5-trimethylbenzene) using concentrated sulfuric acid. A typical procedure involves vigorously shaking mesitylene with sulfuric acid at 60°C, followed by precipitation in cold hydrochloric acid or ice . Yield optimization requires precise control of reaction temperature (60–70°C), stoichiometric excess of sulfuric acid, and rapid cooling to minimize side reactions. The crude product (90% yield, m.p. 76–78°C) can be purified via crystallization from chloroform .

Q. How should this compound be purified and stored to ensure stability in experimental workflows?

After synthesis, the crude acid is air-dried and further purified via recrystallization from chloroform to remove residual sulfuric acid and byproducts . Storage conditions must mitigate hygroscopicity: anhydrous forms should be kept in airtight containers with desiccants, while the hydrate form requires controlled humidity (<30% RH) to prevent deliquescence. Stability tests (e.g., thermogravimetric analysis) are recommended to confirm purity before use .

Advanced Research Questions

Q. In palladium-catalyzed C–H halogenation reactions, how does this compound compare to other Brønsted acids (e.g., p-toluenesulfonic acid) in terms of catalytic efficiency?

Experimental data indicate that mesitylenesulphonic acid dihydrate underperforms compared to p-toluenesulfonic acid (PTSA) in promoting Pd(OAc)₂-catalyzed ortho-iodination of acetanilides. For example, PTSA achieved 87% yield of iodinated product, whereas mesitylenesulphonic acid dihydrate provided inferior results under identical conditions . This discrepancy may arise from differences in acidity (pKa), steric hindrance from the mesityl group, or solubility in reaction media. Researchers should conduct systematic pH titrations and kinetic studies to elucidate structure-activity relationships .

Q. What experimental strategies mitigate the hygroscopic nature of this compound in moisture-sensitive reactions?

Hygroscopicity can be addressed by (1) pre-drying the hydrate under vacuum at 40–50°C, (2) using anhydrous solvents (e.g., THF, DMF) with molecular sieves, and (3) performing reactions under inert atmospheres (N₂/Ar). Karl Fischer titration is critical to quantify residual water content post-drying . For reactions requiring controlled water activity, the hydrate form can serve as an internal proton source, but stoichiometry must be adjusted to account for variable hydration states .

Q. How can researchers resolve contradictions in reported catalytic performance of this compound across different studies?

Discrepancies often stem from variability in hydration states, impurities, or reaction conditions. To ensure reproducibility:

  • Characterize the acid’s hydration state via NMR or XRD before use.
  • Standardize reaction parameters (solvent, temperature, substrate ratio) across studies.
  • Cross-validate results using alternative acids (e.g., camphorsulfonic acid) as internal controls . Transparent reporting of synthetic protocols and analytical data (e.g., purity assays) is essential .

Q. What advanced analytical techniques are recommended for characterizing this compound in complex matrices?

Key methods include:

  • ¹H/¹³C NMR : To confirm sulfonic acid protonation and detect methyl group environments .
  • ESI-MS : For identifying hydration states and decomposition products.
  • Thermogravimetric Analysis (TGA) : To quantify water content and thermal stability.
  • HPLC with UV detection : For purity assessment in reaction mixtures . Cross-referencing with spectral libraries (e.g., SciFinder) ensures accurate interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.